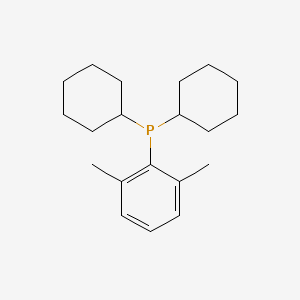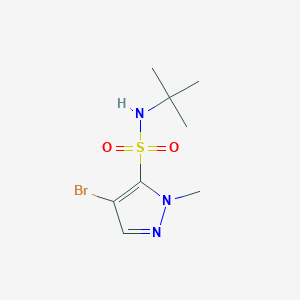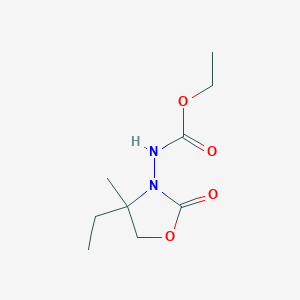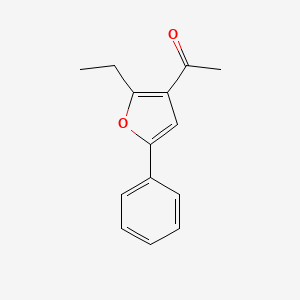
1-(2-Ethyl-5-phenylfuran-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethyl-5-phenylfuran-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom This particular compound is characterized by the presence of an ethanone group attached to a furan ring substituted with ethyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethyl-5-phenylfuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced techniques can be employed to optimize the synthesis and reduce production costs. The use of renewable biomass as a starting material for the synthesis of furan derivatives is also being explored to promote sustainability .
化学反応の分析
Types of Reactions
1-(2-Ethyl-5-phenylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the furan ring .
科学的研究の応用
1-(2-Ethyl-5-phenylfuran-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone involves its interaction with molecular targets through various pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the furan ring .
類似化合物との比較
Similar Compounds
2-Acetylfuran: Similar structure but lacks the ethyl and phenyl substituents.
5-Methyl-2-furyl methyl ketone: Similar structure with a methyl group instead of an ethyl group.
2-Furyl methyl ketone: Lacks the phenyl substituent.
Uniqueness
The combination of these substituents provides a distinct set of properties that differentiate it from other furan derivatives .
特性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
1-(2-ethyl-5-phenylfuran-3-yl)ethanone |
InChI |
InChI=1S/C14H14O2/c1-3-13-12(10(2)15)9-14(16-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChIキー |
WADIDPBPRVGPKM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


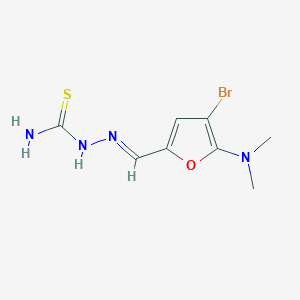
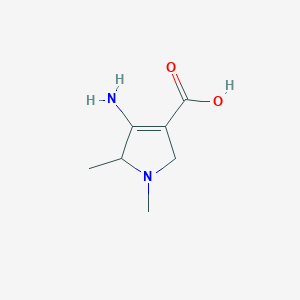

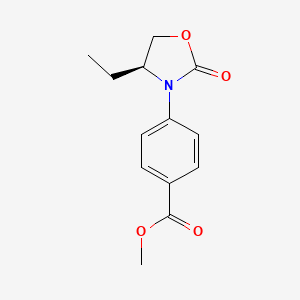
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12868821.png)
![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
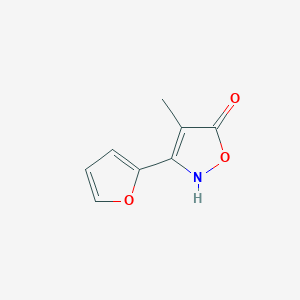
![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)
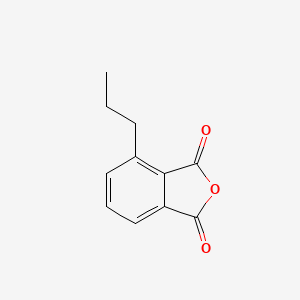
![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)
